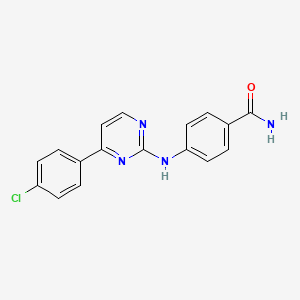
Methyl 3-(pentyloxy)benzoate
Vue d'ensemble
Description
Methyl 3-(pentyloxy)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group substituted with a pentyloxy group at the meta position. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(pentyloxy)benzoate can be synthesized through the esterification of 3-(pentyloxy)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(pentyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfonic acids for sulfonation are commonly employed.
Major Products Formed
Oxidation: 3-(pentyloxy)benzoic acid.
Reduction: 3-(pentyloxy)benzyl alcohol.
Substitution: Methyl 3-(pentyloxy)-4-nitrobenzoate, methyl 3-(pentyloxy)-4-chlorobenzoate, etc.
Applications De Recherche Scientifique
Methyl 3-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 3-(pentyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester with a similar structure but without the pentyloxy group.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Propyl benzoate: An ester with a propyl group.
Uniqueness
Methyl 3-(pentyloxy)benzoate is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
methyl 3-pentoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10-12)13(14)15-2/h6-8,10H,3-5,9H2,1-2H3 |
Clé InChI |
VLGBMUPRDSTBKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=CC(=C1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














